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Compound of Interest

Compound Name:
5-Hydroxy-2-

(trifluoromethoxy)benzaldehyde

CAS No.: 1261584-14-8

Cat. No.: B2901338

Get Quote

Executive Summary
Compound: 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde CAS: N/A (Specific isomer) |

Formula: C₈H₅F₃O₃ | MW: 206.12 Da Application: Fluorinated scaffold for drug discovery

(metabolic stability enhancement).

This guide provides a high-resolution mass spectrometry (MS) profiling framework for 5-
Hydroxy-2-(trifluoromethoxy)benzaldehyde. It distinguishes this specific regioisomer from its

structural analogs (e.g., 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde) by analyzing unique

fragmentation pathways driven by the meta-hydroxy vs. ortho-trifluoromethoxy substituent

effects.

Experimental Protocol (Standardized)
To ensure reproducible fragmentation patterns for library matching, the following conditions are

recommended:
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Parameter Setting Rationale

Ionization Mode Electron Ionization (EI)

Hard ionization (70 eV) is

required to generate diagnostic

fragment ions for structural

elucidation.[1]

Source Temp 230 °C

Prevents thermal degradation

of the aldehyde prior to

ionization.

Transfer Line 280 °C
Ensures efficient transport of

the polar phenolic compound.

Mass Range m/z 40–400

Captures low-mass aromatic

fragments and the molecular

ion (M⁺).

Derivatization Optional (TMS)

Silylation (BSTFA) of the 5-OH

group may be used if peak

tailing occurs, shifting M⁺ to

m/z 278.

Fragmentation Analysis & Mechanism
The mass spectrum of 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde is dominated by the

interplay between the electron-withdrawing trifluoromethoxy group (-OCF₃) and the aldehyde

functionality.

Primary Fragmentation Pathways
The molecular ion (M⁺, m/z 206) is distinct and stable due to the aromatic core. Fragmentation

proceeds via three competitive channels:

Aldehyde Cleavage (α-Cleavage):

M – 1 (m/z 205): Loss of the aldehydic hydrogen radical (H•). This forms the stable

benzoyl cation, a hallmark of benzaldehydes.
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M – 29 (m/z 177): Loss of the formyl radical (•CHO), generating the phenyl cation species.

[2]

Ether Cleavage (Trifluoromethoxy Specific):

M – 69 (m/z 137): Homolytic cleavage of the O-CF₃ bond releases the •CF₃ radical. This is

a diagnostic loss for trifluoromethoxyarenes, leaving a quinoid-like cation.

M – 85 (m/z 121): Loss of the entire -OCF₃ group. This is less favorable than CF₃ loss but

observed in high-energy collisions.

Phenolic Degradation (CO Loss):

Secondary fragmentation often involves the expulsion of carbon monoxide (CO, 28 Da)

from the phenolic ring system, typically from the m/z 137 or 177 precursors.

Mechanistic Visualization
The following diagram illustrates the competitive fragmentation pathways for the target

molecule.

Figure 1: Primary EI-MS fragmentation pathways of 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde.
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Comparative Analysis: Target vs. Isomers
Distinguishing 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde (Target) from its isomer 2-

Hydroxy-5-(trifluoromethoxy)benzaldehyde (Alternative) is critical. The position of the hydroxyl

group relative to the aldehyde dictates the "Ortho Effect."
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The Ortho Effect Differentiator
Isomer (2-Hydroxy): The hydroxyl group is ortho to the aldehyde. This enables an

intramolecular hydrogen bond, facilitating a specific heterolytic loss of water (M-18) or

specific CO loss mechanisms not available to the target.

Target (5-Hydroxy): The hydroxyl group is meta to the aldehyde. It cannot participate in

ortho-assisted rearrangements. Therefore, it follows a standard homolytic cleavage pathway

(M-H followed by CO loss).

Diagnostic Ion Table
Feature

Target: 5-Hydroxy-2-

OCF3

Alternative: 2-

Hydroxy-5-OCF3
differentiation Logic

M – 1 (m/z 205) High Intensity Low/Medium Intensity

The 2-OH isomer

stabilizes the radical

cation via H-bonding,

reducing facile H-loss

compared to the 5-OH

target.

M – 18 (m/z 188) Absent / Negligible Present

Ortho-effect:

Elimination of water is

specific to 2-

hydroxybenzaldehyde

s.

Base Peak Often m/z 205 or 137 Often m/z 206 or 188

The target favors

simple cleavage; the

isomer favors

rearrangement.

CO Loss
Stepwise (206 → 205

→ 177)
Concerted/Rapid

5-OH requires radical

initiation; 2-OH can

undergo charge-

directed expulsion.

Isomer Discrimination Flowchart
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Use this logic gate to confirm the identity of the specific isomer.

Figure 2: Decision tree for distinguishing 5-Hydroxy vs. 2-Hydroxy isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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